molecular formula C13H9NS B2656435 2-(3-Thienyl)quinoline CAS No. 104967-53-5

2-(3-Thienyl)quinoline

Cat. No. B2656435
CAS RN: 104967-53-5
M. Wt: 211.28
InChI Key: GOZDBEWLGVYIRG-UHFFFAOYSA-N
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Description

“2-(3-Thienyl)quinoline” is an aromatic compound that has a fused ring structure of quinoline and thiophene. It has a molecular formula of C13H9NS .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes “2-(3-Thienyl)quinoline”, has been achieved through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

The molecular structure of “2-(3-Thienyl)quinoline” consists of a quinoline moiety fused with a thiophene ring . The quinoline part of the molecule is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Thiophene derivatives, including “2-(3-Thienyl)quinoline”, have been synthesized through various chemical reactions. These include condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In addition, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinoline derivatives, including 2-(3-Thienyl)quinoline, serve as essential scaffolds in drug discovery. Researchers have harnessed their versatility to develop potential therapeutic agents. The pyranoquinoline ring system, found in these compounds, has garnered considerable attention due to its biological activities. Notably, quinolines exhibit antimalarial, anticancer, anti-inflammatory, and antibacterial properties .

Mechanism of Action

While the specific mechanism of action for “2-(3-Thienyl)quinoline” is not explicitly mentioned in the retrieved papers, quinoline derivatives have been known to exhibit various biological activities. For instance, they have been found to have antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities . The type of substituents on the 1,2,3-triazole affected the compounds’ activity .

Safety and Hazards

While specific safety data for “2-(3-Thienyl)quinoline” is not available, quinoline, a component of the molecule, is considered hazardous. It has been classified as having acute toxicity, skin irritation, eye irritation, germ cell mutagenicity, carcinogenicity, and aquatic hazard .

Future Directions

Thiophene and quinoline derivatives, including “2-(3-Thienyl)quinoline”, continue to be of interest in the field of medicinal chemistry due to their potential biological activities . Future research may focus on the development of more successful quinoline-derived therapeutics based on the synthesis of hybrid compounds that contain two or more pharmacophores affecting different targets and/or employing distinct mechanisms of action .

properties

IUPAC Name

2-thiophen-3-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)5-6-13(14-12)11-7-8-15-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZDBEWLGVYIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Thienyl)quinoline

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